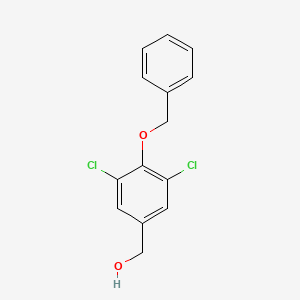

(4-Benzyloxy-3,5-dichlorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBAUYIPFGTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of 4 Benzyloxy 3,5 Dichlorophenyl Methanol and Analogues

Retrosynthetic Analysis of the (4-Benzyloxy-3,5-dichlorophenyl)methanol Core

A retrosynthetic analysis of this compound identifies several logical disconnections to trace back to simpler, commercially available starting materials. The primary target molecule's structure consists of a central phenyl ring with four substituents: a hydroxymethyl group, a benzyloxy group, and two chlorine atoms.

The most straightforward retrosynthetic strategy involves three key transformations:

Functional Group Interconversion (FGI): The primary alcohol of the hydroxymethyl group can be traced back to the reduction of a corresponding aldehyde. This disconnection leads to the precursor 4-benzyloxy-3,5-dichlorobenzaldehyde . This is a logical step as the reduction of aldehydes to primary alcohols is a high-yielding and well-established transformation. libretexts.org

C-O Disconnection: The ether linkage of the benzyloxy group can be disconnected via a Williamson ether synthesis approach. This points to 3,5-dichloro-4-hydroxybenzaldehyde (B186874) and a benzyl (B1604629) halide (e.g., benzyl chloride) as precursors.

C-Cl Disconnection: The two chlorine atoms can be retrospectively removed, leading back to 4-hydroxybenzaldehyde as a plausible starting material. The introduction of the chlorine atoms would occur via electrophilic aromatic substitution. The strong ortho-, para-directing effect of the hydroxyl group would facilitate the desired 3,5-dichlorination.

This analysis suggests a forward synthesis commencing with 4-hydroxybenzaldehyde, followed by dichlorination, protection of the phenolic hydroxyl group via benzylation, and finally, reduction of the aldehyde to the target benzylic alcohol.

Targeted Synthetic Routes for Benzyloxyphenylmethanol Scaffolds

The synthesis of the this compound scaffold can be systematically approached by addressing the introduction of each key functional group.

Strategies for Introducing the Benzyloxy Moiety

The benzyloxy group is a common pharmacophore and a widely used protecting group for hydroxyl functions. nih.gov Its introduction is typically achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide, generated by treating a phenol (B47542) with a base, with a benzyl halide.

For the synthesis of the target compound's precursor, 3,5-dichloro-4-hydroxybenzaldehyde would be treated with a suitable base to form the corresponding phenoxide. This intermediate then undergoes nucleophilic substitution with benzyl chloride or benzyl bromide to yield 4-benzyloxy-3,5-dichlorobenzaldehyde. A variety of bases and solvent systems can be employed to optimize this reaction, with potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) being a common choice. orgsyn.org

Alternative, milder methods for benzylation have also been developed to accommodate sensitive substrates. One such method utilizes 2-benzyloxy-1-methylpyridinium triflate, which can transfer the benzyl group under neutral conditions upon warming. researchgate.net Another approach involves phase-transfer catalysis, which can enhance reaction rates and yields.

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaH), Benzyl Halide (BnCl, BnBr) | Polar aprotic solvent (DMF, Acetone), elevated temperature | Cost-effective, widely applicable, robust | orgsyn.org |

| Pyridinium-based Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Toluene (B28343) or trifluorotoluene, warming | Mild, neutral conditions, suitable for complex molecules | researchgate.net |

| Phase-Transfer Catalysis | Phenol, NaOH (aq), Benzyl Halide, PTC (e.g., TBAB) | Biphasic system (e.g., Dichloromethane/Water) | Mild conditions, no need for anhydrous solvents | N/A |

Halogenation Approaches for Dichlorophenyl Systems

The introduction of two chlorine atoms onto the phenyl ring is a critical step. The position of the chlorine atoms at C-3 and C-5, ortho to the benzyloxy group and meta to the hydroxymethyl group, is dictated by the directing effects of the substituents. The hydroxyl or benzyloxy group is a powerful ortho-, para-directing group, making the chlorination of a 4-hydroxyphenyl derivative a highly regioselective process.

Starting with 4-hydroxybenzaldehyde, direct chlorination using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent can effectively install the two chlorine atoms at the desired positions. The reaction conditions must be carefully controlled to prevent side reactions, such as chlorination of the benzyl ring if benzylation is performed first, or oxidation of the aldehyde. The reactivity of the benzylic position makes it susceptible to radical halogenation, but this typically requires conditions like UV light or radical initiators, which are distinct from those used for electrophilic aromatic halogenation. ucalgary.cachemistrysteps.comucalgary.ca

Reduction Pathways for the Hydroxymethyl Group

The final step in the proposed synthetic route is the reduction of the aldehyde functionality in 4-benzyloxy-3,5-dichlorobenzaldehyde to the primary hydroxymethyl group. This transformation is one of the most fundamental in organic synthesis.

Several reducing agents can accomplish this conversion with high efficiency. scielo.org.mx

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. libretexts.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695) and is tolerant of many other functional groups, making it highly suitable for this synthesis. tandfonline.comugm.ac.id A procedure for reducing 3,5-dichlorobenzoyl chloride with NaBH₄ to yield 3,5-dichlorobenzyl alcohol reported a 75% yield after recrystallization. prepchem.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that can also reduce aldehydes to primary alcohols. However, its high reactivity makes it less chemoselective than NaBH₄, and it requires anhydrous conditions and a separate workup step to hydrolyze the resulting aluminum alkoxide salt. libretexts.org

Biocatalytic reductions using plant-based enzymes or microorganisms offer an environmentally friendly alternative. scielo.org.mxtandfonline.com Plant reductases from various sources, such as beans, have been shown to quantitatively reduce benzaldehyde (B42025) to benzyl alcohol under mild conditions. tandfonline.com

| Reducing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, Room Temperature | High for Aldehydes/Ketones | Mild, safe to handle, high yield | Slower than LiAlH₄ | libretexts.orgugm.ac.idprepchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, followed by aqueous workup | Low (reduces esters, amides, etc.) | Very powerful, fast reaction | Highly reactive with water, less selective | libretexts.org |

| Plant Reductases | Aqueous buffer, mild temperature | High chemo-, regio-, and stereoselectivity | Environmentally benign, "green" chemistry | May require specific enzymes, longer reaction times | scielo.org.mxtandfonline.com |

Novel Synthetic Catalysis and Reaction Conditions

Modern synthetic chemistry continuously seeks more efficient, atom-economical, and sustainable methods. Novel catalytic systems offer pathways that can reduce waste and simplify multi-step syntheses.

Exploration of Borrowing Hydrogen Processes in Benzylic Alcohol Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful catalytic strategy that enhances the synthetic utility of alcohols. nih.govacs.orgnih.gov This process avoids the use of pre-functionalized starting materials and often generates water as the only byproduct. cardiff.ac.uk

The general mechanism involves three key stages mediated by a single transition metal catalyst (commonly based on Ru, Ir, or Fe): chemistryviews.org

Oxidation: The catalyst temporarily removes hydrogen from a starting alcohol, oxidizing it in situ to a reactive aldehyde or ketone intermediate.

Transformation: This highly reactive carbonyl intermediate undergoes a bond-forming reaction (e.g., condensation with a nucleophile).

Reduction: The catalyst returns the "borrowed" hydrogen to the transformed intermediate, reducing it to the final product and regenerating the active catalyst for the next cycle. nih.gov

While this process is most frequently used for C-N and C-C bond formation by using alcohols as alkylating agents, the underlying principles are relevant to benzylic alcohol synthesis. nih.govcardiff.ac.uk For instance, the archetypal borrowing hydrogen reaction is the N-alkylation of aniline (B41778) with benzyl alcohol to form N-benzylaniline. nih.gov This demonstrates the ability of catalysts to activate otherwise stable benzylic alcohols. The concept could be adapted for various functionalizations, potentially offering novel routes to complex benzylic alcohol analogues by building complexity from simpler alcohol precursors in a one-pot reaction.

Evaluation of Metal-Catalyzed Coupling Reactions in Phenol Ether Formation

The synthesis of aryl ethers, a key structural motif in this compound, has traditionally been accomplished through methods like the Williamson ether synthesis. However, for sterically hindered and electron-deficient phenols, such as derivatives of 3,5-dichlorophenol (B58162), classical methods often require harsh conditions and may result in low yields. Modern synthetic strategies increasingly rely on metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. The two most prominent methods in this context are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

The Ullmann reaction, one of the oldest cross-coupling reactions, traditionally involves the use of a stoichiometric amount of copper to couple an aryl halide with an alcohol or phenol. mdpi.com Modern iterations have seen significant improvements, employing catalytic amounts of copper salts with various ligands to facilitate the reaction under milder conditions. nih.gov For the synthesis of sterically hindered diaryl ethers, copper-catalyzed methods have proven particularly effective. nih.gov Research has shown that the combination of a copper(I) source, such as copper(I) iodide (CuI), with a suitable ligand can effectively catalyze the O-arylation of phenols with aryl halides. nih.gov The choice of ligand is critical, with studies demonstrating the efficacy of ligands such as 1,10-phenanthroline, 8-hydroxyquinoline, and various amino acids in promoting the coupling. nih.gov These ligands are thought to form a soluble copper complex that facilitates the catalytic cycle. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired ether and regenerate the copper(I) catalyst. organic-chemistry.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful alternative to the copper-catalyzed Ullmann-type reactions. wikipedia.orgorganic-chemistry.org This methodology typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to form the ether product. wikipedia.org A variety of phosphine ligands have been developed to enhance the scope and efficiency of this reaction, including sterically hindered biarylphosphines that promote the reductive elimination step. While highly effective for a broad range of substrates, the choice of ligand and reaction conditions is crucial, especially when dealing with sterically demanding or electronically challenging coupling partners. For instance, the coupling of aryl chlorides, which are often less reactive than bromides or iodides, may require more specialized catalytic systems. wuxiapptec.com

In the context of synthesizing this compound, a plausible approach would involve the coupling of 3,5-dichlorophenol or a derivative with a benzyl halide. A copper-catalyzed Ullmann-type reaction would be a strong candidate due to its demonstrated success with hindered phenols. nih.gov Alternatively, a Buchwald-Hartwig O-arylation could also be employed, potentially offering different selectivity and functional group tolerance. The choice between these methods would likely depend on the specific starting materials, desired yield, and economic considerations.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis for this compound and its analogues. Key variables that significantly influence the yield and selectivity of metal-catalyzed etherification reactions include the choice of catalyst, ligand, base, solvent, and temperature.

For copper-catalyzed Ullmann-type reactions, the selection of the copper source and ligand is paramount. While various copper salts such as CuI, CuBr, and Cu(OAc)₂ can be effective, the ligand often plays a more decisive role in catalyst activity and stability. nih.gov The following table illustrates the effect of different ligands on the yield of a representative copper-catalyzed O-arylation of a phenol.

Table 1: Effect of Ligand on the Copper-Catalyzed O-Arylation of 4-tert-butylphenol (B1678320) with Iodobenzene

| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | None | CuI (10 mol%) | Cs₂CO₃ | NMP | 120 | <5 |

| 2 | 1,10-Phenanthroline | CuI (10 mol%) | Cs₂CO₃ | Toluene | 110 | 85 |

| 3 | 8-Hydroxyquinoline | CuI (5 mol%) | K₃PO₄ | DMSO | 90 | 92 |

| 4 | Picolinic Acid | CuI (5 mol%) | K₃PO₄ | DMSO | 90 | 95 |

| 5 | N,N-Dimethylglycine | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 90 | 88 |

This table is a representative example based on data from similar reactions and is intended for illustrative purposes.

The choice of base and solvent also has a profound impact on the reaction outcome. Strong, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used to deprotonate the phenol without competing in the coupling reaction. Polar aprotic solvents like DMSO, DMF, and NMP are often preferred as they can help to solubilize the reactants and catalyst, although in some cases, less polar solvents like toluene or dioxane can be effective, particularly with the right ligand system. nih.gov

In the case of palladium-catalyzed Buchwald-Hartwig etherification, the phosphine ligand is the most critical parameter to optimize. Different generations of ligands have been developed to address the challenges of coupling various substrates. The following table demonstrates the impact of ligand choice on a representative Buchwald-Hartwig O-arylation.

Table 2: Effect of Phosphine Ligand on the Palladium-Catalyzed O-Arylation of Phenol with 4-chlorotoluene

| Entry | Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | P(o-tolyl)₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 45 |

| 2 | BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 78 |

| 3 | DPEphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 85 |

| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 95 |

This table is a representative example based on data from similar reactions and is intended for illustrative purposes. researchgate.net

Temperature is another crucial variable that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the catalyst or products. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and yield. wuxiapptec.com For instance, some modern catalytic systems for both Ullmann and Buchwald-Hartwig reactions can operate effectively at temperatures as low as 40-80°C, which is advantageous for substrates with sensitive functional groups. wuxiapptec.com

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the benzylic carbon is a stereocenter, requires the use of stereoselective synthetic methods. A primary strategy to achieve this is the asymmetric reduction of a prochiral ketone precursor, such as 4-benzyloxy-3,5-dichloroacetophenone. This transformation can be accomplished using a variety of methods, including enzymatic reductions and chiral catalyst-mediated hydrogenations.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a powerful and highly selective approach for the synthesis of chiral alcohols. mdpi.com These enzymes can exhibit high enantioselectivity, often producing the desired enantiomer with excellent purity. tudelft.nl The stereochemical outcome (i.e., whether the (R)- or (S)-enantiomer is formed) can often be controlled by selecting an enzyme with the appropriate stereochemical preference. For example, the reduction of chloroacetophenones to the corresponding chiral alcohols has been successfully demonstrated using various microorganisms. researchgate.net The following table provides representative examples of the asymmetric reduction of ketones using biocatalysts.

Table 3: Enzymatic Asymmetric Reduction of Prochiral Ketones

| Entry | Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Acetophenone | Saccharomyces cerevisiae | (S)-1-Phenylethanol | 85 | >99 |

| 2 | 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R)-1-(2-Chlorophenyl)ethanol | >99 | >99 |

| 3 | 3,5-Bis(trifluoromethyl)acetophenone | Penicillium expansum EBK-9 | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | 76 | >99 |

This table is a representative example based on data from similar reactions and is intended for illustrative purposes. researchgate.net

In addition to biocatalysis, asymmetric reduction can be achieved using chiral metal catalysts. The most well-known of these is the Noyori asymmetric hydrogenation, which typically employs ruthenium or rhodium catalysts with chiral phosphine ligands. Another effective method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to direct the stereochemical course of a borane-mediated reduction. nih.gov These methods have been successfully applied to a wide range of ketones, including those with bulky substituents. For instance, the reduction of substituted acetophenones using chiral lactam alcohol-derived oxazaborolidine catalysts has been shown to proceed with good to excellent enantioselectivity. nih.gov The choice of chiral ligand or catalyst is critical in determining the enantioselectivity of the reaction. A notable example of the application of such strategies in a complex molecule is the synthesis of a key chiral intermediate for the drug Crizotinib, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is achieved through a dynamic kinetic resolution process involving a ruthenium catalyst. mdpi.com This highlights the industrial applicability of stereoselective synthesis for producing structurally related chiral alcohols.

Chemical Reactivity and Functional Group Transformations of 4 Benzyloxy 3,5 Dichlorophenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle for a variety of chemical transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (4-Benzyloxy-3,5-dichlorophenyl)methanol can be selectively oxidized to the corresponding aldehyde, 4-benzyloxy-3,5-dichlorobenzaldehyde, or further to 4-benzyloxy-3,5-dichlorobenzoic acid. The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents are typically employed for the synthesis of the aldehyde, while stronger oxidants are required for the carboxylic acid.

| Product | Reagent(s) | Solvent(s) | Temperature (°C) | Yield (%) | Reference/Analogy |

| 4-Benzyloxy-3,5-dichlorobenzaldehyde | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good to Excellent | Analogous oxidation of benzyl (B1604629) alcohols |

| 4-Benzyloxy-3,5-dichlorobenzaldehyde | Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Room Temperature to Reflux | Good | Selective for benzylic alcohols |

| 4-Benzyloxy-3,5-dichlorobenzoic acid | Potassium permanganate (B83412) (KMnO₄) | Water/Pyridine | Reflux | Moderate to Good | Strong oxidation of benzyl alcohols |

| 4-Benzyloxy-3,5-dichlorobenzoic acid | Jones reagent (CrO₃, H₂SO₄, acetone) | Acetone | 0 to Room Temperature | Good | Strong oxidation of primary alcohols |

Etherification and Esterification Studies

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification is commonly achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst.

Etherification Data Table

| Ether Product | Reagent(s) | Base | Solvent(s) | Temperature (°C) | Reference/Analogy |

| (4-(Benzyloxy)-3,5-dichlorobenzyl) methyl ether | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temperature | Williamson ether synthesis |

| (4-(Benzyloxy)-3,5-dichlorobenzyl) ethyl ether | Ethyl bromide (CH₃CH₂Br) | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | Williamson ether synthesis |

Esterification Data Table

| Ester Product | Reagent(s) | Catalyst/Base | Solvent(s) | Temperature (°C) | Reference/Analogy |

| (4-(Benzyloxy)-3,5-dichlorobenzyl) acetate | Acetyl chloride | Pyridine or Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to Room Temperature | Acylation with acid chlorides. iiste.org |

| (4-(Benzyloxy)-3,5-dichlorobenzyl) benzoate | Benzoyl chloride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room Temperature | Catalytic acylation |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride or a phosphorus halide can yield the corresponding benzyl chloride. This benzylic halide is then susceptible to attack by various nucleophiles.

| Product | Reagent(s) | Conditions | Reference/Analogy |

| 1-(Azidomethyl)-4-(benzyloxy)-2,6-dichlorobenzene | 1. Thionyl chloride (SOCl₂) 2. Sodium azide (B81097) (NaN₃) | 1. Reflux 2. DMF, Room Temp | Two-step sequence via the benzyl chloride. nih.gov |

| (4-(Benzyloxy)-3,5-dichlorobenzyl)nitrile | 1. Thionyl chloride (SOCl₂) 2. Sodium cyanide (NaCN) | 1. Reflux 2. DMSO, Elevated Temp | Synthesis of nitriles from benzyl alcohols |

Transformations Involving the Dichlorophenyl Moiety

The two chlorine atoms on the phenyl ring are generally unreactive towards typical nucleophilic aromatic substitution due to the deactivating nature of halogens. However, they serve as handles for various metal-catalyzed cross-coupling reactions. The electronic nature of the aromatic ring is influenced by the electron-donating benzyloxy group at the C4 position and the electron-withdrawing chlorine atoms at the C3 and C5 positions.

Derivatization Strategies via Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is challenging due to the presence of the deactivating chloro groups. The positions ortho to the benzyloxy group are already substituted with chlorine, and the position para is occupied by the hydroxymethyl group. Therefore, further substitution on the aromatic ring is generally not a common transformation for this molecule.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzenes

The chlorine atoms on the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the use of specialized catalyst systems can facilitate these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorophenyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, potentially leading to biaryl structures.

Heck Reaction: The Heck reaction could be employed to couple the dichlorinated aryl group with an alkene, catalyzed by a palladium complex. diva-portal.orgorganic-chemistry.orgwikipedia.orgyoutube.com This would result in the formation of a substituted alkene.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction would introduce an alkyne functionality onto the aromatic ring.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent(s) | Product Type | Reference/Analogy |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/Water | Biphenyl derivative | Coupling of aryl chlorides |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF or NMP | Stilbene derivative | Heck reaction with aryl chlorides. nih.gov |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | Diphenylacetylene derivative | Sonogashira coupling of aryl chlorides. acs.org |

It is important to note that the reactivity in these cross-coupling reactions can be influenced by the specific ligand used for the palladium catalyst and the reaction conditions. The presence of two chlorine atoms also opens up the possibility of mono- or di-substituted products depending on the stoichiometry of the reagents and the reaction conditions.

Cleavage and Modification of the Benzyloxy Protecting Group

The benzyl ether in this compound serves as a common protecting group for the phenolic hydroxyl group. Its removal is a crucial step in many synthetic pathways to unveil the reactive phenol (B47542). The cleavage of this group can be achieved through several methodologies, most notably through reductive deprotection and acid- or base-catalyzed hydrolysis.

Reductive Deprotection Methodologies

Reductive cleavage, particularly catalytic hydrogenolysis, is a widely employed and generally mild method for the deprotection of benzyl ethers. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

In the context of this compound, the benzyloxy group can be cleaved to yield 2,6-dichloro-4-(hydroxymethyl)phenol (B114650) and toluene. The general reaction is as follows:

Reaction Scheme:

The efficiency of this reaction can be influenced by the choice of solvent, with alcohols like ethanol (B145695) and methanol (B129727) being common choices. taylorandfrancis.com The reaction is typically carried out under a hydrogen atmosphere. taylorandfrancis.com

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate, cyclohexene, and 1,4-cyclohexadiene. This technique can sometimes offer improved selectivity, especially in the presence of other reducible functional groups.

While specific literature detailing the reductive deprotection of this compound is not abundant, the general principles of benzyl ether cleavage are well-established and are expected to apply to this compound. The electron-withdrawing nature of the chlorine atoms may have a subtle effect on the reaction kinetics but is not expected to prevent the reaction.

Table 1: Representative Conditions for Reductive Deprotection of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent(s) | General Applicability |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, Tetrahydrofuran | Widely used for benzyl ether cleavage. |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | Effective for transfer hydrogenolysis. |

| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Ethanol | Mild conditions, good for sensitive substrates. |

Acid- or Base-Catalyzed Hydrolysis

While reductive methods are prevalent, acid- or base-catalyzed hydrolysis can also be employed to cleave benzyl ethers, although these methods are generally less common and can be harsher.

Acid-Catalyzed Hydrolysis: Strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by water or another nucleophile present in the reaction mixture. However, this method is often limited to substrates that can withstand harsh acidic conditions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring of this compound would likely make the ether oxygen less basic and thus require stronger acidic conditions for cleavage.

Base-Catalyzed Hydrolysis: Direct base-catalyzed cleavage of simple benzyl ethers is generally not feasible. However, specific modifications to the benzyl group or the use of very strong bases under harsh conditions could potentially effect cleavage, though this is not a standard or practical approach for this substrate.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functional group, which can be readily obtained by the oxidation of the primary alcohol in this compound, is a key component in several important MCRs. The corresponding aldehyde, 4-benzyloxy-3,5-dichlorobenzaldehyde, can serve as a building block in reactions such as the Ugi, Passerini, and Biginelli reactions.

Oxidation to the Aldehyde:

Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Once the aldehyde is formed, it can participate in the following MCRs:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. numberanalytics.com The use of 4-benzyloxy-3,5-dichlorobenzaldehyde would lead to the incorporation of the substituted phenyl ring into the final product. The reaction is typically carried out in a protic solvent like methanol. thieme-connect.deorganic-chemistry.org

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, 4-benzyloxy-3,5-dichlorobenzaldehyde would provide the aldehyde component. The presence of sterically hindering groups on the aldehyde can influence the reaction rate and yield. nih.gov

Biginelli Reaction: This reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone. wikipedia.org These products are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed. taylorandfrancis.com

Table 2: Potential Multi-Component Reactions Involving the this compound Scaffold (via its aldehyde)

| Reaction | Components | Product Type | Key Features of the Scaffold's Contribution |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Introduces the 4-benzyloxy-3,5-dichlorophenyl moiety. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Incorporates the substituted aromatic ring. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Forms a heterocyclic structure with the substituted phenyl group at a key position. |

The subsequent deprotection of the benzyloxy group in the products of these MCRs would provide access to a diverse range of complex molecules bearing a reactive phenolic hydroxyl group, which can be further functionalized.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Research Intermediates

In the landscape of pharmaceutical research, intermediates are the foundational molecules from which potential drug candidates are assembled. The (4-Benzyloxy-3,5-dichlorophenyl)methanol structure is a key precursor for building more elaborate molecules that may exhibit biological activity. The dichlorinated phenyl moiety is a common feature in many bioactive compounds, often enhancing binding affinity or modulating metabolic stability. The benzyloxy group serves as a masked phenol (B47542), which, once deprotected, can act as a hydrogen bond donor or a point for further functionalization.

Pyrimidine (B1678525) rings are a cornerstone of many pharmaceuticals, including antiviral and anticancer agents. While specific literature detailing the direct reaction of this compound to form pyrimidines is sparse, the general synthetic routes to pyrimidines often involve the condensation of a three-carbon unit with a urea (B33335) or amidine derivative. In this context, this compound would first be oxidized to its corresponding aldehyde, (4-Benzyloxy-3,5-dichlorophenyl)benzaldehyde. This aldehyde could then participate in multicomponent reactions, such as the Biginelli reaction, or be used to build a suitable three-carbon component for cyclization, thereby incorporating the benzyloxy-dichlorophenyl scaffold into a pyrimidine ring system. General methods for pyrimidine synthesis often utilize cyclocondensation or three-component reactions in various solvents, including methanol (B129727) or ethanol (B145695) orientjchem.orggrowingscience.commdpi.com.

The construction of diverse heterocyclic systems is a major focus of medicinal chemistry. The this compound scaffold is a potential building block for several important classes of heterocycles.

Thiadiazoles: These five-membered rings are known for a wide range of biological activities. The synthesis of 1,3,4-thiadiazoles often begins with thiosemicarbazides, which can be cyclized with various reagents semanticscholar.orgekb.eg. To incorporate the subject compound, it would likely be converted to a carboxylic acid derivative or an acyl chloride. This derivative could then react with thiosemicarbazide (B42300) to form an acyl thiosemicarbazide, the key precursor for cyclization into a 2-amino-5-substituted-1,3,4-thiadiazole. A patent for treating neuro-degenerative diseases describes the synthesis of 3-(substituted)benzyl-5-chloro-1,2,4-thiadiazole derivatives, highlighting the relevance of the benzyl (B1604629) moiety in this class of compounds googleapis.com. Another method involves the condensation of thioamides to form 3,5-diaryl-1,2,4-thiadiazoles, though this route is noted to be challenging for 2,6-disubstituted thiobenzamides, a category to which a derivative of the title compound would belong nih.gov.

Chromones: The chromone (B188151) (1-benzopyran-4-one) skeleton is a privileged structure in drug discovery ijrpc.comnih.gov. Synthesis typically involves the cyclization of an o-hydroxyaryl ketone precursor. To utilize this compound, it could be envisaged as part of a synthetic route where it is first coupled, for example via a Williamson ether synthesis, to an appropriate o-hydroxyacetophenone derivative. The resulting ether could then undergo intramolecular cyclization reactions, such as the Baker–Venkataraman rearrangement followed by acid-catalyzed cyclization, to yield the chromone ring fused to the benzyloxy-dichlorophenyl group ijrpc.com.

Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is of great interest as a scaffold for protein kinase inhibitors rsc.orgnih.govnih.gov. The most common synthetic strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent nih.govresearchgate.netresearchgate.net. The incorporation of the this compound moiety would require its conversion into a suitable β-dicarbonyl partner for the cyclocondensation reaction. The resulting pyrazolo[1,5-a]pyrimidine (B1248293) would feature the benzyloxy-dichlorophenyl group as a substituent, positioned to interact with specific binding pockets in biological targets like kinases. The development of libraries based on the pyrazolo[1,5-a]pyrimidine scaffold for screening against cancer cell lines underscores the importance of this heterocyclic system byu.edu.

A "scaffold" refers to the core structure of a molecule to which various functional groups are attached. The this compound unit can be considered a valuable scaffold component in itself. The 3,5-dichloro substitution pattern on the phenyl ring is a known pharmacophore element that can enhance binding to target proteins through halogen bonding or by occupying hydrophobic pockets. The benzyloxy group provides a bulky, lipophilic substituent that can be critical for activity, while also offering a latent phenol for further synthetic elaboration or for metabolic activation in a biological system. The synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents, often relies on building blocks that can introduce such specific substitution patterns nih.govpeerj.com.

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening nih.govijpsr.com. The use of a common core or scaffold is central to this approach. While direct evidence of this compound in large-scale combinatorial libraries is not prominent, its structure is well-suited for this purpose.

A typical combinatorial synthesis might involve attaching the this compound unit (or its aldehyde/acid derivative) to a solid support. Subsequent reactions with a diverse set of building blocks would generate a library of compounds, each sharing the common dichlorinated benzyloxy-phenyl core but differing in other parts of the molecule. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around this scaffold nih.gov. For example, libraries based on privileged scaffolds like pyrazolopyrimidines have been successfully synthesized using DNA-encoded library technology, a method compatible with building blocks possessing reactive handles similar to those on the title compound rsc.org.

Design and Synthesis of Probes and Chemical Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein target eubopen.org. The this compound scaffold can be incorporated into such probes. For instance, it could form the core of a molecule designed to bind to a specific protein, with a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) attached to another part of the structure. The dichlorophenyl group might provide the necessary binding affinity and selectivity, while the benzyloxy group could be replaced with a linker to the reporter tag. The design of such probes is a meticulous process, often involving the synthesis of several analogues to optimize binding and labeling properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

No published HRMS data, including accurate mass measurements or fragmentation patterns, could be found for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific IR and Raman spectra, along with peak assignments for the vibrational modes of (4-Benzyloxy-3,5-dichlorophenyl)methanol, are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum and corresponding wavelengths of maximum absorbance (λmax) for this compound have not been reported in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been published. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are unavailable.

Due to the absence of this essential data, the generation of the requested article is not feasible at this time.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC/MS) for Purity Assessment and Mixture Analysis

The purity and characterization of this compound are critical for its application in research and synthesis. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography/Mass Spectrometry (GC/MS) are indispensable tools for assessing its purity, identifying impurities, and analyzing it within complex mixtures. While specific, validated methods for this compound are not extensively documented in publicly available literature, appropriate methodologies can be extrapolated from the analysis of structurally similar compounds, including dichlorinated benzyl (B1604629) alcohols, benzyloxy derivatives, and other halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is anticipated to be the most effective approach. In this mode, a non-polar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be appropriate. The high hydrophobicity imparted by the benzyloxy and dichlorophenyl groups suggests that a significant proportion of the organic solvent will be required for elution. Gradient elution, where the concentration of the organic solvent is increased over time, would likely be necessary to achieve a good resolution between the main compound and potential impurities, which could include starting materials like 3,5-dichloro-4-hydroxybenzaldehyde (B186874), by-products from the benzylation reaction, or degradation products. Detection is typically achieved using a UV detector, with the wavelength set to a maximum absorbance of the aromatic system, likely around 220-230 nm.

A hypothetical HPLC method for the purity assessment of this compound is presented below:

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~10-12 minutes |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption. A UPLC method for this compound would offer a more sensitive and efficient purity assessment. The method parameters would be similar to HPLC but adapted for the UPLC system.

Table 2: Hypothetical UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 98% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

| Injection Volume | 2 µL |

| Expected Retention Time | ~3-4 minutes |

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the benzyl alcohol moiety is amenable to GC analysis, the relatively high molecular weight and the presence of the benzyloxy group in this compound may present challenges related to thermal lability. The benzyloxy group can potentially cleave at elevated temperatures in the GC inlet or column, leading to the formation of degradation products and inaccurate quantification.

To mitigate this, derivatization of the hydroxyl group to a more thermally stable silyl (B83357) ether, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed for the GC/MS analysis of benzyl alcohols. This increases the volatility and thermal stability of the analyte. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for definitive identification of the compound and any co-eluting impurities.

Table 3: Hypothetical GC/MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C (Splitless injection) |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

In a mixture analysis scenario, these chromatographic techniques would be invaluable. For instance, in monitoring the synthesis of this compound, HPLC or UPLC could be used to track the consumption of the starting materials and the formation of the product over time. Similarly, GC/MS could identify and quantify volatile by-products or impurities in the reaction mixture, aiding in the optimization of reaction conditions and purification procedures.

Theoretical and Computational Investigations of 4 Benzyloxy 3,5 Dichlorophenyl Methanol and Its Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations, specifically those employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure and molecular properties of (4-Benzyloxy-3,5-dichlorophenyl)methanol and its derivatives. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics. While specific DFT studies on this compound are not extensively available in the public domain, the principles of DFT can be applied to predict its properties. Such calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. The resulting data would offer a comprehensive understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy group and the phenyl ring, which are rich in π-electrons. Conversely, the LUMO would likely be distributed over the dichlorinated phenyl ring, with the electron-withdrawing chlorine atoms lowering its energy. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, indicating the molecule is more prone to electronic transitions.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital, electron-donating region. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, electron-accepting region. |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability and low chemical reactivity. |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. For this compound, the regions of negative electrostatic potential (typically colored red) would be concentrated around the oxygen atom of the benzyloxy group and the chlorine atoms, indicating their nucleophilic character. Conversely, the regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, signifying their electrophilic nature. This visualization helps in understanding non-covalent interactions and the sites most likely to be involved in chemical reactions.

Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Electronegativity (χ) | -μ | 3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles—for instance, the C-O-C-C angle of the ether linkage and the C-C-O-H angle of the methanol (B129727) group—and calculating the energy at each point. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) between them. Such studies would likely show that the most stable conformer has a staggered arrangement that minimizes steric hindrance between the bulky benzyloxy and dichlorophenyl groups.

Molecular Dynamics Simulations to Study Conformational Landscape

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule in a simulated environment that can mimic physiological conditions (e.g., in water or a lipid bilayer). By solving Newton's equations of motion for the atoms in the system over time, MD simulations can track the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its surroundings. For this compound, an MD simulation could reveal the accessible conformations and the timescale of transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, such as a receptor or enzyme. The stability of intermolecular interactions, like hydrogen bonds with solvent molecules, can also be assessed. While specific MD studies on this compound are not widely reported, research on similar quinazoline (B50416) derivatives has demonstrated the utility of MD simulations in evaluating the stability of ligand-receptor complexes over time, often for periods of 100 nanoseconds or more. pandawainstitute.com

Ligand-Target Interaction Modeling via Molecular Docking Simulations

Molecular docking simulations are a cornerstone of computational drug discovery, offering insights into the potential binding of a ligand to a biological target at an atomic level. For this compound and its derivatives, these in silico techniques are invaluable for predicting their interaction with protein active sites, thereby guiding the rational design of more potent and selective modulators.

A primary objective of molecular docking is to predict the binding affinity between a ligand, such as this compound, and a target protein. This is achieved through the use of scoring functions, which are computational algorithms that estimate the free energy of binding. A lower, more negative binding energy value typically corresponds to a more stable ligand-protein complex and, theoretically, a higher binding affinity.

These scoring functions consider various energetic contributions to the binding event, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty upon binding. The binding energy, often expressed in kcal/mol, provides a quantitative measure to rank different derivatives and prioritize them for synthesis and biological evaluation.

For instance, a hypothetical docking study of this compound against a kinase target might yield a certain binding energy. Modifications to the parent structure, such as altering the substituents on the phenyl rings or modifying the methanol group, would be expected to change this predicted affinity.

Hypothetical Docking Scores for this compound Derivatives Against a Kinase Target

| Compound | Derivative | Predicted Binding Affinity (kcal/mol) |

| 1 | This compound | -8.5 |

| 2 | (4-(4-Fluorobenzyloxy)-3,5-dichlorophenyl)methanol | -8.9 |

| 3 | (4-Benzyloxy-3,5-dichlorophenyl)ethan-1-ol | -8.2 |

| 4 | 2-((4-Benzyloxy-3,5-dichlorophenyl)methoxy)acetic acid | -9.5 |

This table is for illustrative purposes only and the data is hypothetical.

Beyond a simple energy score, molecular docking provides a detailed three-dimensional model of the ligand within the binding site, allowing for a thorough analysis of the specific intermolecular interactions that stabilize the complex. For derivatives of this compound, key interactions typically include hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The hydroxyl group of the methanol moiety and the ether oxygen of the benzyloxy group are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or the peptide backbone, which can significantly contribute to binding affinity and selectivity. For example, the hydroxyl group could act as a hydrogen bond donor to an aspartate residue in a kinase hinge region.

Hydrophobic Interactions: The two phenyl rings and the dichlorinated phenyl group of the molecule provide extensive surface area for hydrophobic interactions. These interactions, including van der Waals forces and pi-pi stacking, are critical for anchoring the ligand in the hydrophobic pockets of the binding site. The chlorine atoms can also participate in halogen bonding, a specific type of non-covalent interaction. The benzyloxy group, for instance, might fit into a hydrophobic pocket lined with residues like leucine, valine, and isoleucine.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound like this compound in silico and predicting the effect of these changes on binding affinity, researchers can build a model that explains the SAR.

For example, a computational SAR study might explore the effects of:

Substitution on the benzyloxy phenyl ring: Introducing electron-withdrawing or electron-donating groups at various positions can influence both the electronic properties and the steric fit of the ligand. A fluorine atom, as in the hypothetical derivative (4-(4-Fluorobenzyloxy)-3,5-dichlorophenyl)methanol, might enhance binding through favorable interactions or by altering the pKa of nearby groups.

Modification of the dichlorinated phenyl ring: The position and nature of the halogen atoms can be critical. Replacing chlorine with bromine or fluorine would alter the size, electronegativity, and halogen-bonding potential of the ligand.

Alterations to the methanol linker: Extending the methanol group to an ethanol (B145695) or propanol, or converting it to a carboxylic acid or an amide, would probe the spatial and electronic requirements of the binding pocket.

These computational SAR studies are often performed in conjunction with Quantitative Structure-Activity Relationship (QSAR) models, which attempt to correlate physicochemical properties of the molecules with their biological activity using statistical methods. The insights gained from these computational approaches are instrumental in guiding the design of new derivatives with improved potency and a better understanding of their molecular mechanism of action.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Analogues with Tuned Properties

The development of novel synthetic analogues is a cornerstone of medicinal chemistry and chemical biology, aiming to refine a molecule's properties for specific applications. Starting with the core structure of (4-Benzyloxy-3,5-dichlorophenyl)methanol, medicinal chemists can systematically modify its different components to modulate its physicochemical and biological characteristics.

Key areas for modification of the this compound scaffold include:

The Benzyloxy Group: The benzyl (B1604629) moiety can be replaced with other substituted or unsubstituted aryl or alkyl groups to alter lipophilicity, steric bulk, and potential for specific interactions with biological targets. For instance, introducing electron-donating or electron-withdrawing groups onto the benzyl ring could fine-tune the electronic properties of the entire molecule.

The Methanol (B129727) Group: The primary alcohol is a key functional handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters, ethers, or amines. These modifications would create a library of new compounds with diverse chemical reactivities and potential biological activities.

A synthetic campaign could, for example, involve the reduction of a corresponding benzaldehyde (B42025), such as 4-(benzyloxy)-3-fluorobenzaldehyde, to its methanol derivative using a reducing agent like sodium borohydride (B1222165). pandawainstitute.com This general approach can be adapted to produce a wide range of analogues from various starting materials.

Integration into High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a foundational technology in drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds against a specific biological target or in a phenotypic assay. pandawainstitute.com Integrating this compound and its synthesized analogues into HTS libraries would be a critical step toward identifying their potential biological targets and cellular effects.

There are several types of screening libraries where this compound and its derivatives could be valuable:

Diversity-Oriented Libraries: These large collections aim to cover a broad chemical space to maximize the chances of finding a "hit" for a novel target. nih.govresearchgate.net The unique dichlorinated and benzyloxy-substituted phenylmethanol core would add to the structural diversity of such libraries.

Focused or Targeted Libraries: If there is a hypothesis about the potential target class for this scaffold, a focused library could be built. For example, if similar structures are known to interact with kinases or specific receptors, a library of this compound analogues could be designed to explore this interaction space more deeply. researchgate.net

Fragment Libraries: The core structure of this compound could be used as a starting point for fragment-based drug discovery. In this approach, smaller, lower molecular weight fragments of the molecule are screened for weak but efficient binding to a target.

The process typically involves preparing the compounds in a suitable format, such as in DMSO solution in 384-well or 1536-well plates, for automated screening. researchgate.net

Advanced Computational Modeling for Structure-Based Design

Computational modeling, particularly structure-based drug design (SBDD), offers a rational approach to developing new molecules by leveraging the three-dimensional structure of a biological target. Should a biological target for this compound be identified through HTS, computational methods can be employed to understand its binding mode and to design more potent and selective analogues.

The workflow for computational modeling would typically involve:

Molecular Docking: The compound would be computationally "docked" into the binding site of its target protein to predict its preferred binding orientation and affinity. This helps to visualize the key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, a QSAR model can be developed. nih.gov This model would mathematically correlate the changes in the chemical structure of the analogues with their biological activity, providing insights into which modifications are most likely to improve potency.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound within the binding site of its target over time. nih.gov This can help to assess the stability of the predicted binding pose and to understand how the flexibility of both the ligand and the protein influences their interaction.

For instance, studies on similar benzyloxy-containing compounds, such as 4-benzyloxy-2-trichloromethylquinazoline derivatives, have utilized these computational techniques to investigate their interactions with targets like Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase. nih.gov

Exploration of Bio-conjugation Strategies for Probe Development

Bioconjugation is the chemical process of linking a molecule, such as this compound, to another biomolecule, like a protein, a nucleic acid, or a fluorescent dye. This creates a new molecular entity that can be used as a probe to study biological systems. The methanol group on the parent compound is a prime site for modification to enable bioconjugation.

Potential bioconjugation strategies include:

Activation of the Methanol Group: The alcohol can be converted into a more reactive group, such as a tosylate or a mesylate, which can then be displaced by a nucleophile on a biomolecule or a linker.

Introduction of a Click Chemistry Handle: The structure could be modified to include an azide (B81097) or an alkyne group, allowing for highly efficient and specific "click" reactions to attach it to other molecules.

Amine-Reactive Crosslinking: The methanol group could be oxidized to an aldehyde, which can then react with an amine group on a biomolecule through the formation of a Schiff base, which can be subsequently stabilized by reduction.

These strategies could be used to attach this compound to fluorescent dyes for imaging applications or to affinity tags for target identification experiments.

Design of this compound Derivatives as Chemical Tools in Biological Research

Beyond its potential as a therapeutic lead, this compound and its derivatives can be developed as chemical tools to probe biological pathways and mechanisms. The design of such tools requires a focus on specificity and the incorporation of features that facilitate their use in biological experiments.

Examples of such chemical tools include:

Affinity-Based Probes: By attaching a reactive group or a photoactivatable crosslinker to the core scaffold, a derivative could be created that covalently binds to its biological target. This would enable the identification and isolation of the target protein for further characterization.

Fluorescent Probes: As mentioned, conjugating a fluorophore to the molecule would allow for the visualization of its subcellular localization and its interaction with its target in living cells using fluorescence microscopy.

Control Compounds: The development of a "negative control" compound is crucial for validating any observed biological effects. This would typically be a close structural analogue that is designed to be inactive, for example, by modifying a group that is critical for binding to the target.

The creation of such tailored chemical tools would significantly enhance the utility of the this compound scaffold for basic biological research.

Q & A

Q. What are the optimal synthetic routes for (4-Benzyloxy-3,5-dichlorophenyl)methanol, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl ring. A common approach is:

Chlorination : Introduce Cl groups at positions 3 and 5 via electrophilic aromatic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Benzyloxy Protection : Protect the 4-hydroxy group with a benzyl ether (BnCl, K₂CO₃, DMF) to prevent unwanted side reactions .

Reduction : Reduce the carbonyl group (e.g., from a ketone precursor) to methanol using NaBH₄ or LiAlH₄, ensuring anhydrous conditions to avoid dehalogenation .

Optimization Tips :

- Use HPLC or GC-MS to monitor intermediate purity .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Methodological Answer:

- High Solubility : THF, DMF, or chloroform (due to polar benzyloxy and methanol groups) .

- Low Solubility : Methanol or petroleum ether; avoid for reactions but useful for recrystallization .

- Stability Note : Store in anhydrous conditions (argon atmosphere) to prevent oxidation of the methanol group to aldehyde .

Advanced Research Questions

Q. What strategies mitigate dehalogenation or benzyloxy cleavage during derivatization reactions?

Methodological Answer:

- Dehalogenation Prevention : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and low temperatures (0–5°C) to preserve Cl substituents .

- Benzyloxy Stability : Avoid strong acids (e.g., H₂SO₄) and transition-metal catalysts (e.g., Pd/C) that may cleave the benzyl group. For deprotection, use H₂/Pd in ethanol with monitoring .

- Case Study : In copolymerization (e.g., styrene derivatives), use radical initiators (AIBN) instead of ionic catalysts to retain benzyloxy functionality .

Q. How does the steric and electronic environment of the dichlorophenyl moiety influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups activate the ring for electrophilic attacks but deactivate it for nucleophilic substitutions. Meta-directing Cl atoms reduce reactivity at positions 3 and 5, favoring para-functionalization .

- Steric Hindrance : The 3,5-dichloro arrangement creates steric bulk, limiting access to the 4-position. Use bulky nucleophiles (e.g., tert-butoxide) or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Q. What are the challenges in achieving regioselective functionalization, and how can computational modeling assist?

Methodological Answer:

- Regioselectivity Issues : Competing reactions at the 4-benzyloxy vs. 3,5-Cl positions.

- Solutions :

Q. How can pharmacokinetic parameters (e.g., bioavailability) be modeled for this compound in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.